

L-Lysine chemical properties and reactivity

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An In-depth Technical Guide on the Core Chemical Properties and Reactivity of L-Lysine

Introduction

L-Lysine, an essential α-amino acid, is a fundamental component of proteins and plays a critical role in numerous biological processes.[1][2][3] Its unique structure, characterized by a side chain containing a primary amino group (ε-amino group), imparts distinct chemical properties and a high degree of reactivity.[2][4][5] This guide provides a comprehensive overview of the chemical properties and reactivity of **L-Lysine**, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

L-Lysine is a basic, aliphatic amino acid.[6] Its structure consists of an α -amino group, an α -carboxylic acid group, and a butylamine side chain.[5] Under physiological pH, the α -amino and ϵ -amino groups are protonated, and the carboxylic acid group is deprotonated, resulting in a net positive charge.[6]

Physicochemical Data

The core physicochemical properties of **L-Lysine** are summarized in the table below, providing essential data for experimental design and analysis.



Property	Value	
Molecular Formula	C ₆ H ₁ 4N ₂ O ₂ [1][2][7]	
Molecular Weight	146.19 g/mol [1][7]	
pKa (α-carboxyl group)	~2.16 - 2.18[1][2]	
pKa (α-amino group)	~8.95 - 9.06[2][8]	
pKa (ε-amino group)	~10.53[2][8]	
Isoelectric Point (pI)	~9.74[1][8][9]	
Melting Point	215 °C (decomposes)[1]	
Optical Activity [α]20/D	+26.0° (c=2 in 6 M HCl)[1]	
Water Solubility	Very freely soluble (>100 g/100 g H ₂ O at 25°C) [1][7][10]	
Other Solubilities	Insoluble in ethanol, ether, acetone, and benzene.[1][7]	

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of **L-Lysine**. The following table summarizes its key spectroscopic features. For its hydrochloride salt, ¹H and ¹³C NMR chemical shifts can vary slightly depending on the solvent and concentration.[11]



Spectroscopy	Chemical Shift (ppm) / Absorption Bands (cm ⁻¹) / m/z	Assignment
¹ H NMR (in D ₂ O/H ₂ O)	~3.75 (t)	α-CH[7][11]
~3.02 (t)	ε-CH ₂ [7][11]	
~1.89 (m)	β-CH ₂ [7][11]	_
~1.71 (m)	δ-CH ₂ [7][11]	_
~1.45 (m)	y-CH ₂ [7][11]	_
¹³ C NMR (in Water, pH 7.0)	~177.29	C=O (carboxyl)[7]
~57.39	α-CH[7]	
~42.00	ε-CH ₂ [7]	_
~32.65	β-CH ₂ [7]	_
~29.15	δ-CH ₂ [7]	_
~24.08	y-CH ₂ [7]	_
Key IR Absorption Bands (L- Lysine HCI)	~3400-2500 (broad)	O-H and N-H stretching
~1700-1600	C=O stretching (carboxyl)	
~1600-1500	N-H bending	_
Mass Spectrometry (ESI-MS)	147	- [M+H] ⁺ [11]
84	Fragment ion [M-COOH- NH3+H] ⁺	

Chemical Reactivity

The reactivity of **L-Lysine** is dominated by its two primary amino groups, particularly the ε -amino group of the side chain, which is more nucleophilic than the α -amino group.[3][4] This high reactivity makes lysine a frequent target for covalent modification in both chemical and biological systems.[3][12]



Acid-Base Properties

L-Lysine possesses three ionizable groups, leading to a complex acid-base equilibrium. The protonation state is dependent on the pH of the solution. The isoelectric point (pI), the pH at which the molecule has no net charge, is calculated by averaging the pKa values of the two amino groups.[8][13][14]



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Caption: Acid-base equilibrium of **L-Lysine** at different pH values.

Reactions of the Amino Groups

The nucleophilic ε -amino group is the primary site for many chemical reactions.

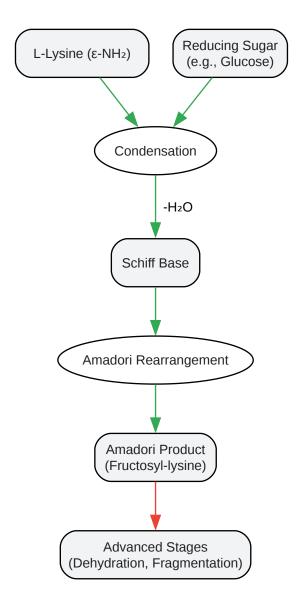
- Schiff Base Formation: The ε-amino group readily reacts with aldehydes and ketones to form a Schiff base (imine). This reversible covalent linkage is crucial in the catalytic mechanism of many enzymes and is the first step in the Maillard reaction.[4][5][6]
- Acylation and Alkylation: Lysine residues are common sites for post-translational modifications such as acetylation and methylation, which play key roles in epigenetic regulation by altering histone structures.[4][6]
- Isopeptide Bond Formation: The ε-amino group can form an amide bond with the carboxyl group of another molecule, such as in the attachment of ubiquitin to target proteins for degradation.[4][5]

The Maillard Reaction

The Maillard reaction is a non-enzymatic browning process that occurs when the ε -amino group of lysine reacts with the carbonyl group of a reducing sugar upon heating.[15][16][17] This complex cascade of reactions leads to the formation of a wide array of products, including those responsible for the color and flavor of cooked foods. It also results in the formation of



advanced glycation end-products (AGEs) and can reduce the nutritional availability of lysine. [16][18][19]



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Caption: Initial workflow of the Maillard reaction involving **L-Lysine**.

Role in Biological Pathways

L-Lysine is not only a building block for proteins but also a precursor for other important biomolecules and is subject to specific metabolic degradation pathways.

Post-Translational Modifications







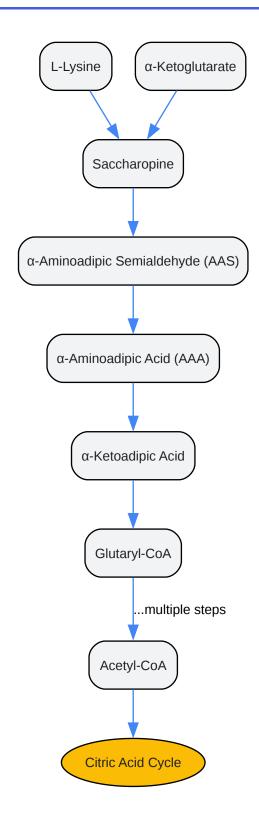
The ϵ -amino group is a hub for various post-translational modifications (PTMs) that modulate protein function, localization, and stability. Common PTMs include:

- Methylation: Mono-, di-, and trimethylation, often on histones.[7]
- Acetylation: Neutralizes the positive charge, impacting protein interactions.
- Ubiquitination: Tagging proteins for proteasomal degradation.[4]
- Hydroxylation: Formation of hydroxylysine is essential for collagen cross-linking.[7]

Metabolic Degradation

In mammals, **L-lysine** is primarily degraded in the liver mitochondria via the saccharopine pathway.[6][20] This pathway converts lysine into acetyl-CoA, which can then enter the citric acid cycle for energy production.[20] Lysine is a ketogenic amino acid, meaning its degradation yields ketone bodies.[21]





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Caption: Simplified overview of the L-Lysine saccharopine degradation pathway.

Experimental Protocols



Accurate characterization of **L-Lysine** requires standardized experimental procedures.

Spectroscopic Analysis Methodologies

- Nuclear Magnetic Resonance (NMR) Spectroscopy
 - Sample Preparation: Dissolve L-Lysine or its salt (e.g., L-Lysine Monohydrochloride) in a suitable deuterated solvent, typically Deuterium Oxide (D₂O), to a concentration of 10-20 mg/mL. D₂O is preferred as it exchanges with the labile amine and carboxyl protons, simplifying the spectrum.
 - ¹H NMR Acquisition: Utilize a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 64) to achieve a good signal-tonoise ratio.[11]
 - ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.[11]
 - Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.
- Fourier-Transform Infrared (FTIR) Spectroscopy
 - Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of L-Lysine monohydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.[11]
 - Sample Preparation (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Ensure good contact between the sample and the crystal.[11]
 - Data Acquisition: Record a background spectrum of the empty sample compartment (or clean ATR crystal). Then, record the sample spectrum, typically over a range of 4000-400 cm⁻¹.



- Mass Spectrometry (MS)
 - Sample Preparation: Prepare a dilute solution of L-Lysine in a suitable solvent mixture for electrospray ionization (ESI), such as 50:50 water/acetonitrile with 0.1% formic acid.
 - Instrumentation: Use an ESI mass spectrometer.
 - Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected at an m/z of 147.11. Fragmentation can be induced (MS/MS) to confirm the structure, with a characteristic fragment at m/z 84.

Conclusion

L-Lysine exhibits a rich and complex chemistry dictated by its basic side chain. Its high reactivity, particularly at the ε -amino group, is fundamental to its diverse roles in protein structure, epigenetic regulation, and metabolic pathways. A thorough understanding of its chemical properties, reactivity, and analytical methodologies is essential for professionals in biochemistry, drug development, and food science.

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